[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride
Description
[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₁₀H₁₂ClF₃NO and a molecular weight of 265.66 g/mol . It features a benzylamine backbone substituted with an ethoxy group at the para position and a trifluoromethyl (-CF₃) group at the meta position. The compound is listed under CAS number 883538-59-8 and is available commercially at 95% purity .
Properties
IUPAC Name |
[4-ethoxy-3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13;/h3-5H,2,6,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJAZRBBQVBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 4-ethoxy-3-(trifluoromethyl)benzaldehyde. This can be achieved through the ethoxylation of 3-(trifluoromethyl)benzaldehyde using ethyl alcohol in the presence of a suitable catalyst.
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Reductive Amination: : The key step involves the reductive amination of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with an amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the desired methanamine derivative.
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Hydrochloride Salt Formation: : The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, resulting in [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
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Reduction: : Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound, converting them to amines or alcohols, respectively.
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Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
It appears the user is asking for information on the applications of the chemical compound [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride. However, the search results primarily discuss 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid and other related compounds. As such, a detailed article focusing solely on the applications of [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride, with comprehensive data tables and well-documented case studies, cannot be composed using the provided search results.
Here's what can be gleaned from the search results about related compounds:
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid: This compound has applications in scientific research, including use as a building block in organic synthesis for pharmaceutical development, study for its potential biological activities (anti-inflammatory and analgesic properties), investigation for potential use in drug development (particularly NSAIDs), and utilization in the production of specialty chemicals and industrial intermediates. The mechanism of action may involve inhibiting enzymes like cyclooxygenase (COX) to reduce pro-inflammatory mediators.
Trifluoromethyl Group-Containing Drugs: A review covers the chemistry of FDA-approved drugs containing a trifluoromethyl (TFM) group .
Other Trifluoromethyl Compounds:
- Useful as an intermediate in the preparation of certain therapeutic agents . These compounds are substance P (neurokinin-1) receptor antagonists, potentially useful in treating psychiatric disorders, inflammatory diseases, and emesis .
- HDAC4 degraders with a trifluoromethyl group have been developed and tested for degradation efficiency .
Mechanism of Action
The mechanism by which [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the ethoxy group may influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO₂S
- Molecular Weight : 253.72 g/mol
- CAS : 1803611-51-9
- Key Differences: Replaces the ethoxy group with an ethanesulfonyl (-SO₂C₂H₅) group and substitutes fluorine at the meta position instead of -CF₃.
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine Hydrochloride
Variations in the Core Ring System
(4-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride
Modifications to the Amine Backbone
(R/S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
- Molecular Formula: C₉H₁₁ClF₃NO
- Molecular Weight : 265.64 g/mol
- CAS : 1208989-29-0 (R-enantiomer); 1391540-47-8 (S-enantiomer)
- Key Differences : Features an ethanamine backbone instead of benzylamine, with a trifluoromethoxy (-OCF₃) substituent. The chiral center in the ethanamine moiety could lead to enantioselective interactions in biological systems.
Biphenyl and Polyaromatic Derivatives
3-Chloro-4-(trifluoromethyl)phenylmethanamine Hydrochloride
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride | 883538-59-8 | C₁₀H₁₂ClF₃NO | 265.66 | Ethoxy (-OC₂H₅), -CF₃ on benzene |
| [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride | 1803611-51-9 | C₉H₁₃ClFNO₂S | 253.72 | Ethanesulfonyl (-SO₂C₂H₅), fluorine substituent |
| (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride | 1214339-18-0 | C₈H₇BrClF₃N | 298.50 | Bromine at ortho, -CF₃ at meta |
| (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride | 1185138-23-1 | C₇H₇ClF₃N₂ | 232.60 | Pyridine ring, -CF₃ at para |
| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | 1208989-29-0 | C₉H₁₁ClF₃NO | 265.64 | Ethanamine backbone, -OCF₃ substituent |
| 3-Chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride | - | C₁₄H₁₁Cl₂F₃N | 338.10 | Biphenyl system, dual chlorine substituents |
| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride | 1159825-60-1 | C₁₁H₁₂ClF₃N | 268.67 | Cyclopropyl group fused to benzene |
Biological Activity
[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The incorporation of trifluoromethyl groups into organic compounds often enhances their biological properties, making them promising candidates for drug development.
Chemical Structure
The chemical structure of [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride can be represented as follows:
This structure includes an ethoxy group, a trifluoromethyl group, and a methanamine moiety, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in vivo.
Biological Activity Overview
Research indicates that [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride exhibits several biological activities:
- Antiviral Activity : Studies have shown that similar compounds with trifluoromethyl groups can inhibit viral replication by interacting with viral enzymes, suggesting potential antiviral properties for this compound .
- Neurotransmitter Modulation : Compounds containing similar structural motifs have been reported to act as positive allosteric modulators of neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions .
- Anticancer Potential : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .
Research Findings
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride. Below are summarized findings from various research articles:
Case Studies
- Antiviral Activity : A study demonstrated that compounds with a trifluoromethyl group exhibited significant antiviral effects against various viruses by inhibiting key viral enzymes involved in replication. The EC50 values ranged from 0.20 to 0.35 µM, indicating potent activity .
- Neurotransmitter Modulation : Research on related compounds has shown that they act as positive allosteric modulators at α7 nAChRs, with EC50 values as low as 0.14 µM, suggesting that [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride may enhance cholinergic signaling .
- Anticancer Effects : In vitro studies on breast cancer cell lines indicated that certain derivatives could induce apoptosis at concentrations as low as 1 µM, highlighting their potential utility in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride, and how can intermediates be characterized?
A common approach involves multi-step synthesis starting from substituted benzaldehydes. For example:
- Step 1 : Introduction of the trifluoromethyl group via nucleophilic aromatic substitution or directed ortho-metalation.
- Step 2 : Ethoxy group installation using Williamson ether synthesis.
- Step 3 : Reductive amination of the aldehyde intermediate to form the methanamine moiety, followed by HCl salt formation.
Characterization : Key intermediates should be analyzed by H/C NMR (e.g., trifluoromethyl peaks at ~110-120 ppm in C NMR) and LC-MS for purity. X-ray crystallography may resolve structural ambiguities in crystalline intermediates .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
- HPLC/GC-MS : To confirm purity (>95%) and detect residual solvents or byproducts.
- NMR Spectroscopy : H NMR can identify ethoxy protons (δ ~1.3-1.5 ppm for CH, δ ~3.9-4.2 ppm for OCH), while F NMR detects the trifluoromethyl group (δ ~-60 to -65 ppm).
- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl content) .
Q. How should this compound be stored to ensure long-term stability?
- Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent degradation via hydrolysis or photolysis. Desiccants (e.g., silica gel) are recommended due to hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., DMSO vs. water) may arise from polymorphic forms or salt dissociation kinetics. Methodological recommendations :
Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma protein binding studies)?
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF group deactivates the aromatic ring, reducing electrophilic substitution rates. Workarounds :
Q. What computational methods predict the compound’s interactions with biological targets (e.g., serotonin receptors)?
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 5I6X for 5-HT) to map binding pockets.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model). Validate with SPR or ITC binding assays .
Methodological Notes
- Contradictions in Data : reports solubility in DMSO >5 mg/mL, while aqueous solubility is limited (4 mg/mL). This highlights the need for solvent screening in assay design.
- Safety Protocols : Follow GHS guidelines (e.g., hazard code Xn) for handling hydrochloride salts. Use PPE (N95 masks, gloves) and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
